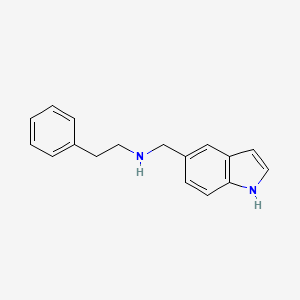

N-(1H-indol-5-ylmethyl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-indol-5-ylmethyl)-2-phenylethanamine is a compound that features an indole moiety linked to a phenylethanamine structure. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine typically involves the construction of the indole ring followed by the attachment of the phenylethanamine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The phenylethanamine side chain can then be introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole structures .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-indol-5-ylmethyl)-2-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring of the phenylethanamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(1H-indol-5-ylmethyl)-2-phenylethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of N-(1H-indol-5-ylmethyl)-2-phenylethanamine involves its interaction with various molecular targets, including receptors and enzymes. The indole moiety can bind to serotonin receptors, modulating neurotransmitter activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Tryptamine: Shares the indole structure but has a simpler side chain.

Serotonin: A neurotransmitter with a similar indole structure and biological activity.

Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid side chain.

Uniqueness

N-(1H-indol-5-ylmethyl)-2-phenylethanamine is unique due to its specific combination of the indole ring and phenylethanamine side chain, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Actividad Biológica

N-(1H-indol-5-ylmethyl)-2-phenylethanamine, commonly referred to as a derivative of phenylethylamine, has garnered attention due to its potential biological activities. This compound exhibits structural similarities to neurotransmitters, particularly serotonin, and has been investigated for various pharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₈N₂

- Molecular Weight : 250.34 g/mol

The compound features an indole ring linked to a phenylethylamine moiety, which is crucial for its interaction with biological targets.

This compound primarily interacts with multiple neurotransmitter receptors and enzymes:

- Serotonin Receptors : The indole structure allows binding to serotonin receptors (5-HT receptors), influencing neurotransmitter activity. It is particularly noted for its potential agonistic effects on the 5-HT1F receptor, which plays a role in various neurological disorders .

- Monoamine Oxidase Inhibition : The compound may exhibit inhibitory effects on monoamine oxidases (MAO A and MAO B), enzymes responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression and anxiety .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways by targeting specific enzymes involved in inflammation, contributing to its therapeutic potential in conditions like arthritis.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects through its action on serotonin receptors. Its structural similarity to serotonin allows it to modulate serotonergic signaling pathways effectively .

Anticancer Properties

Some studies have explored the cytotoxic effects of indole derivatives against various cancer cell lines. This compound has shown promise in inhibiting cell proliferation in human leukemia and hepatocellular carcinoma models, although further research is needed to establish its efficacy and mechanism .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties, demonstrating activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study: Serotonin Receptor Modulation

A study demonstrated that this compound acts as a selective agonist at the 5-HT1F receptor. This receptor's activation is linked to pain relief and modulation of mood disorders, highlighting the compound's potential in treating migraines and depression .

Propiedades

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-17-16(12-15)9-11-19-17/h1-7,9,11-12,18-19H,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQDKKONVTKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.